5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl-
Overview
Description
5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The structure of this compound includes a cyclopentane ring fused to a pyridine ring, with a carboxamide group at the 7-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
Scientific Research Applications
5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
Similar Compounds
5H-Cyclopenta[b]pyridine-7-carboxamide, 3-bromo-6,7-dihydro-N-methoxy-N-methyl-: This compound has a similar structure but includes a bromine atom and methoxy group, which can alter its chemical and biological properties.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another derivative with a carbonitrile group, used as a corrosion inhibitor and in other applications.
Uniqueness
5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-4-7-2-3-8(10(11)13)9(7)12-5-6/h4-5,8H,2-3H2,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXYNNAAEOHWCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(CC2)C(=O)N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483866 | |
Record name | 5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60169-89-3 | |
Record name | 5H-Cyclopenta[b]pyridine-7-carboxamide, 6,7-dihydro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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